Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is a complex organic compound with a unique structure that combines an indolizine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indolizine core, introduction of the tert-butyl group, and the attachment of the nitrobenzoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to enzymes or receptors, while the indolizine core can interact with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indiacen A and Indiacen B
Uniqueness
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is unique due to its combination of functional groups and the indolizine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
853329-49-4 |
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Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(3-nitrobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-7-6-8-16(11-14)24(27)28)23-10-9-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
DKIZNCIQHPXWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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